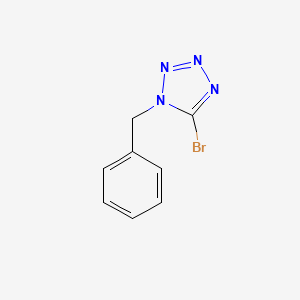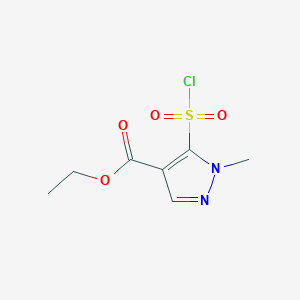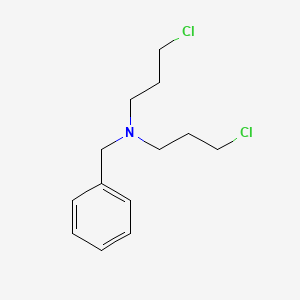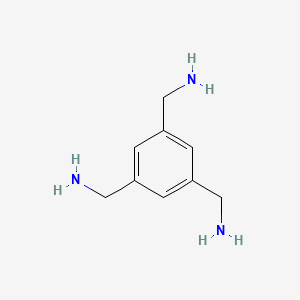
1,3,5-Tris-(aminomethyl)-benzene
概要
説明
1,3,5-Tris-(aminomethyl)-benzene derivatives are important intermediates in organic synthesis, utilized as scaffolds for various molecular receptors and in the preparation of hyperbranched polymers, luminescent materials, and other organic compounds. These derivatives exhibit a range of physical and chemical properties that make them valuable in different industrial applications, including pharmaceuticals, pesticides, and organic materials .
Synthesis Analysis
The synthesis of 1,3,5-tris-(aminomethyl)-benzene derivatives involves multi-step reactions starting from simple benzene or its derivatives. For instance, 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene is prepared from benzene in four straightforward steps with limited chromatography required for purification . Another derivative, 1,3,5-tris[4-(4'-aminophenoxy)phenoxy]benzene, is synthesized through a three-step process involving hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene . Additionally, 1,3,5-tris-styryl-benzene compounds are obtained by Knoevenagel reaction starting from mesitylene . These synthetic routes demonstrate the versatility and adaptability of the 1,3,5-tris-(aminomethyl)-benzene scaffold for various functionalizations.
Molecular Structure Analysis
The molecular structure of 1,3,5-tris-(aminomethyl)-benzene derivatives is characterized by a central benzene ring substituted with various functional groups. The X-ray structure analysis of 1,3,5-tris(dimethylamino)benzene reveals planar arene rings with puckering of the amino substituents due to steric interactions . The structure of 1,3,5-tris(trimethylstannyl)benzene determined by gas-phase electron diffraction shows good agreement with the bond lengths and angles expected for benzene derivatives .
Chemical Reactions Analysis
The reactivity of 1,3,5-tris-(aminomethyl)-benzene derivatives is highlighted by their ability to undergo further chemical transformations. For example, 1,3,5-tris(dimethylamino)benzene is metalated by n-butyl-lithium to yield an aryl-lithium compound, which can then be converted into phosphane and silane derivatives . The versatility in chemical reactions allows for the introduction of various functional groups, expanding the utility of these compounds in different chemical syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,5-tris-(aminomethyl)-benzene derivatives are influenced by their molecular structure. Hyperbranched polyimides based on these derivatives exhibit good solubility in common organic solvents, high thermal stability with glass transition temperatures (Tg) in the range of 230–260°C, and excellent dielectric properties with low dielectric constants and losses . These properties are crucial for their application in high-performance materials. Additionally, the luminescent properties of 1,3,5-tris-styryl-benzene compounds can be tuned by varying the substituents, which is significant for their use in optoelectronic devices .
科学的研究の応用
Molecular Scaffold Applications
1,3,5-Tris(aminomethyl)-benzene and related derivatives, such as 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene, are used as scaffolds for molecular receptors. These compounds are advantageous due to their straightforward synthetic procedures and limited chromatography in purification processes (Wallace et al., 2005).
Sensing and Capture of Chemicals
A derivative of 1,3,5-Tris(aminomethyl)-benzene, specifically 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, has been synthesized for selective sensing and capture of picric acid. This compound exhibits remarkable fluorescence quenching in the presence of picric acid, making it a useful fluorescent chemo-sensor (Vishnoi et al., 2015).
Heterogeneous Catalysis
Benzene-1,3,5-tricarboxamides (BTAs), a class to which 1,3,5-Tris(aminomethyl)-benzene relates, are used in constructing covalent organic frameworks (COFs) due to their strong intermolecular hydrogen bonding capabilities. These COFs have shown efficiency as catalysts for Knoevenagel condensation (Li et al., 2019).
Synthesis of Organic Compounds
1,3,5-Tris(hydrogensulfato) benzene, a related compound, is used as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This methodology offers advantages such as excellent yields, simple procedures, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamides, closely related to 1,3,5-Tris(aminomethyl)-benzene, are increasingly important in various scientific disciplines including nanotechnology and polymer processing. Their structure and self-assembly behavior allow them to be used as versatile supramolecular building blocks (Cantekin et al., 2012).
Optical and Electroluminescent Properties
New series of 1,3,5-tris-styryl-benzene compounds, derived from 1,3,5-Tris(aminomethyl)-benzene, have been synthesized to exhibit varying photo- and electroluminescent properties, useful in applications like organic light-emitting diodes (OLEDs) (Behnisch & Hanack, 2001).
将来の方向性
特性
IUPAC Name |
[3,5-bis(aminomethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWDEHYPSCTKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CN)CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris-(aminomethyl)-benzene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


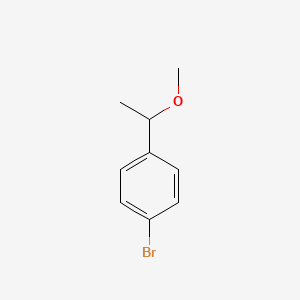
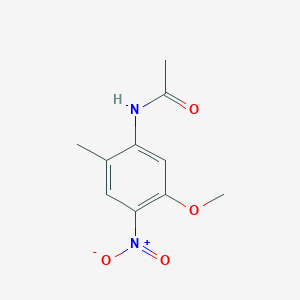
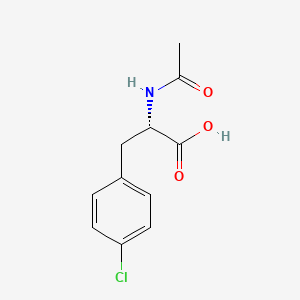
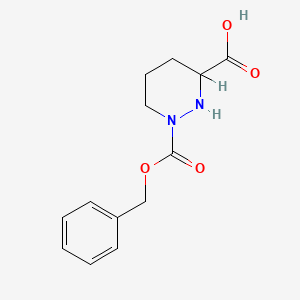

![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)




